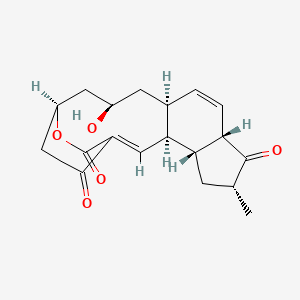

Macquarimicin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Macquarimicin A est un nouveau métabolite microbien isolé de l’actinomycète marin Micromonospora sp. Il s’agit d’un polykétide carbocyclique avec une structure β-hydroxy-δ-lactone. Ce composé a suscité un intérêt considérable en raison de sa structure chimique unique et de ses activités biologiques potentielles, notamment son rôle d’inhibiteur de la sphingomyélinase neutre (N-SMase) aux propriétés anti-inflammatoires .

Applications De Recherche Scientifique

Macquarimicin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a specific inhibitor of neutral sphingomyelinase (N-SMase), making it a valuable tool in studying sphingolipid metabolism and its role in various diseases. Additionally, its anti-inflammatory properties make it a potential candidate for developing new therapeutic agents .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale du (+)-macquarimicin A implique une voie de synthèse convergente et efficace. La synthèse met en œuvre une réaction de Diels-Alder transannulaire, qui construit le squelette tétracyclique stéréosélectivement. La synthèse a été réalisée en 27 étapes avec un rendement global de 9,9 % .

Méthodes de production industrielle : Macquarimicin A est produit par fermentation de la souche Micromonospora sp. La souche est cultivée dans un milieu de production contenant du glucose, du maltose monohydraté, de l’amidon soluble, de la soytone, de l’extrait de levure et de l’eau de mer artificielle. Après 10 jours de fermentation, le bouillon de culture est extrait à l’acétate d’éthyle et le composé est purifié par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Macquarimicin A subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. La structure β-hydroxy-δ-lactone du composé lui permet de participer à ces réactions dans des conditions spécifiques .

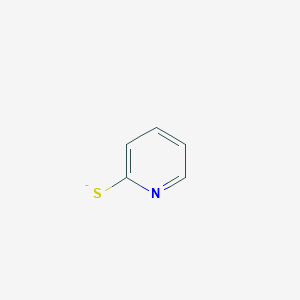

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent l’acétate de palladium, la triphénylphosphine et le tributylétain. Ces réactions sont généralement effectuées sous atmosphère d’argon à température ambiante .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui sont étudiés pour leurs activités biologiques potentielles .

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Il est un inhibiteur spécifique de la sphingomyélinase neutre (N-SMase), ce qui en fait un outil précieux pour étudier le métabolisme des sphingolipides et son rôle dans diverses maladies. De plus, ses propriétés anti-inflammatoires en font un candidat potentiel pour le développement de nouveaux agents thérapeutiques .

Mécanisme D'action

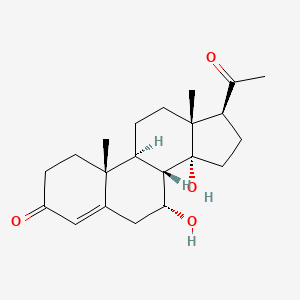

Macquarimicin A exerce ses effets en inhibant la sphingomyélinase neutre (N-SMase), une enzyme impliquée dans l’hydrolyse de la sphingomyéline en céramide. Cette inhibition perturbe la voie du métabolisme des sphingolipides, entraînant une réduction des niveaux de céramide, ce qui est associé à des effets anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à Macquarimicin A comprennent la néomacquarimicin et la cochleamycine, qui sont toutes deux des métabolites d’actinomycètes avec des structures de polykétide carbocycliques .

Unicité : this compound est unique en raison de son inhibition spécifique de la sphingomyélinase neutre (N-SMase) et de ses propriétés anti-inflammatoires. Sa structure β-hydroxy-δ-lactone le distingue également des autres composés similaires .

Propriétés

Formule moléculaire |

C19H22O5 |

|---|---|

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

(1E,3S,4R,6R,8S,11S,13R,15R)-13-hydroxy-6-methyl-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-diene-7,17,18-trione |

InChI |

InChI=1S/C19H22O5/c1-9-4-15-13(18(9)22)3-2-10-5-11(20)6-12-7-17(21)16(8-14(10)15)19(23)24-12/h2-3,8-15,20H,4-7H2,1H3/b16-8+/t9-,10-,11-,12-,13+,14+,15+/m1/s1 |

Clé InChI |

BYUKEFZLYIFNCB-MDRYBKLPSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H](C1=O)C=C[C@H]3[C@@H]2/C=C/4\C(=O)C[C@@H](C[C@@H](C3)O)OC4=O |

SMILES canonique |

CC1CC2C(C1=O)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O |

Synonymes |

macquarimicin A |

Origine du produit |

United States |

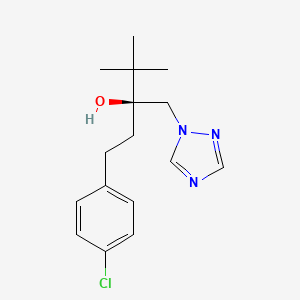

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

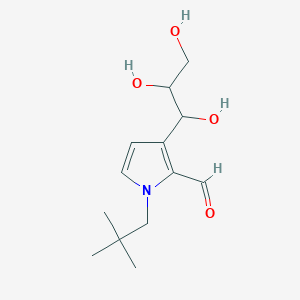

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1254108.png)

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)

![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)

![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)